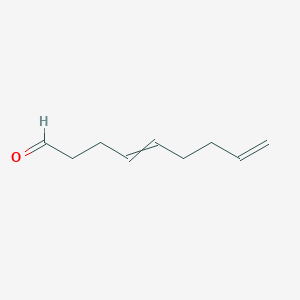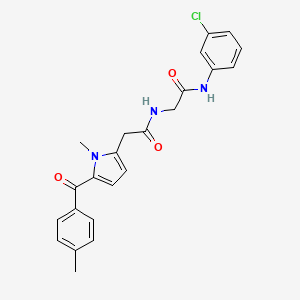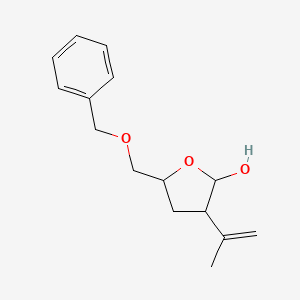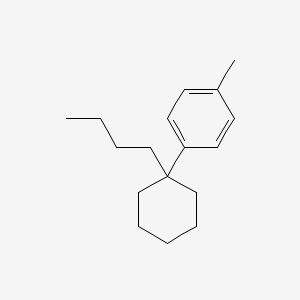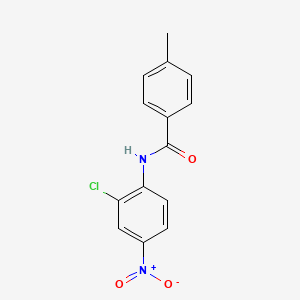![molecular formula C10H10S3 B14335812 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane CAS No. 106182-78-9](/img/structure/B14335812.png)
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2,6,7-trithiabicyclo[221]heptane is a unique bicyclic compound characterized by the presence of three sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane typically involves the reaction of phenyl-substituted precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones, followed by further modifications to introduce the sulfur atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The phenyl group and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Applications De Recherche Scientifique
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism by which 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets through its sulfur atoms and phenyl group. These interactions can influence various biochemical pathways, including enzyme inhibition or activation, and metal ion coordination.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Similar bicyclic structure but contains nitrogen atoms instead of sulfur.
1,7,7-Trimethyl-bicyclo[2.2.1]heptane: Another bicyclic compound with different substituents and properties.
Propriétés
Numéro CAS |
106182-78-9 |
|---|---|
Formule moléculaire |
C10H10S3 |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
1-phenyl-2,6,7-trithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10S3/c1-2-4-8(5-3-1)10-11-6-9(13-10)7-12-10/h1-5,9H,6-7H2 |
Clé InChI |
HKMGCAXTGANEFO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CSC(S1)(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



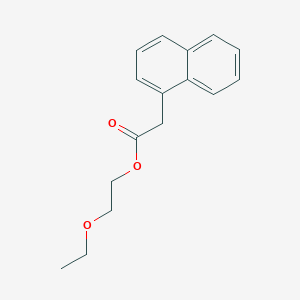
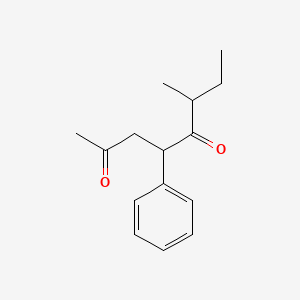
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
